molecular formula C12H13N3O4S3 B5536100 4-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide

4-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide

Cat. No. B5536100
M. Wt: 359.5 g/mol
InChI Key: WMAZEMXENFSAOH-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their significant bioactive properties. It incorporates morpholine and thiazole moieties, which are common in various pharmacologically active compounds.

Synthesis Analysis

  • The synthesis of related morpholine derivatives typically involves reactions like the Michael-type addition or the formation of 1,3,4-thiadiazole derivatives, as seen in the synthesis of compounds with similar structures (Sahin et al., 2012).
  • Electrochemical methods can also be used in the synthesis of related compounds, as demonstrated in the synthesis of disulfides of morpholinobenzene thiols (Esmaili & Nematollahi, 2013).

Molecular Structure Analysis

  • The molecular structure often includes features such as a chair conformation in the morpholine ring and specific dihedral angles between different moieties, contributing to the compound's properties (Franklin et al., 2011).

Chemical Reactions and Properties

  • Compounds with similar structures demonstrate a range of chemical reactions, including nucleophilic substitutions and formation of disulfide bonds (Esmaili & Nematollahi, 2013).
  • They are also known for their ability to form various derivatives through reactions with other chemical agents, such as aryl sulfonyl chlorides or ethendiamine (Horishny et al., 2020).

Physical Properties Analysis

  • The physical properties of similar compounds can be influenced by their molecular structure, including the orientation of different moieties and the conformation of morpholine rings (Franklin et al., 2011).

Chemical Properties Analysis

  • These compounds often exhibit significant biological activity, such as antimicrobial or antitumor properties, influenced by their chemical structure (Horishny et al., 2020).
  • Their reactivity can include interactions with various biological targets, influenced by the presence of morpholine and thiazole groups (Sahin et al., 2012).

Scientific Research Applications

Antimicrobial Activity

Compounds related to 4-(4-Morpholinylsulfonyl)-N-1,3-Thiazol-2-yl-2-Thiophenecarboxamide have been studied for their antimicrobial properties. For example, the related compound 4-(Phenylsulfonyl) morpholine has demonstrated potential in the treatment of diseases caused by microorganisms due to its morpholine group known for antimicrobial properties. This compound has shown modulating activity against various strains of bacteria and fungi, including Staphylococcus aureus and Escherichia coli (Oliveira et al., 2015).

Synthesis and Biological Activity

The synthesis of new derivatives containing a morpholine moiety, similar to the compound , has been an area of active research. These derivatives have displayed antimicrobial activity, indicating the potential for developing new therapeutic agents. For instance, new 1,2,4-triazole derivatives containing morpholine have been synthesized and evaluated for their antimicrobial effectiveness (Sahin et al., 2012).

Carbonic Anhydrase Inhibition

Compounds with structures similar to 4-(4-Morpholinylsulfonyl)-N-1,3-Thiazol-2-yl-2-Thiophenecarboxamide have been assessed as inhibitors of carbonic anhydrase isoenzymes. These studies are crucial in understanding the potential medical applications of such compounds (Supuran et al., 2013).

Neuroprotective Agents

Research has also been conducted on the development of compounds with neuroprotective properties. For example, various 2-aminothiazoles and 2-thiazolecarboxamides, which share structural similarities with the compound , have been prepared and tested for anti-anoxic activity, indicating their potential use in treating cerebral conditions (Ohkubo et al., 1995).

Application in Polymer Science

Compounds with morpholine and thiazole groups have been utilized in the field of polymer science. For instance, the synthesis of biodegradable polyesteramides with pendant functional groups has been an area of interest, highlighting the versatility of these compounds in material science (Veld et al., 1992).

Anticancer Research

The potential of related compounds in anticancer research has been explored. N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides have shown promise as new anticancer agents, indicating the potential therapeutic applications of compounds within this chemical class (Horishny et al., 2020).

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S3/c16-11(14-12-13-1-6-20-12)10-7-9(8-21-10)22(17,18)15-2-4-19-5-3-15/h1,6-8H,2-5H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAZEMXENFSAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

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